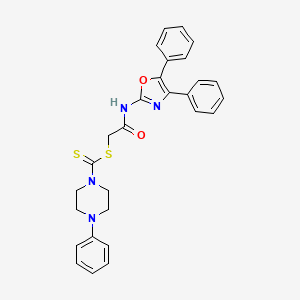

4-Phenyl-piperazine-1-carbodithioic acid (4,5-diphenyl-oxazol-2-ylcarbamoyl)-methyl ester

Description

BenchChem offers high-quality 4-Phenyl-piperazine-1-carbodithioic acid (4,5-diphenyl-oxazol-2-ylcarbamoyl)-methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-piperazine-1-carbodithioic acid (4,5-diphenyl-oxazol-2-ylcarbamoyl)-methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C28H26N4O2S2 |

|---|---|

Molecular Weight |

514.7 g/mol |

IUPAC Name |

[2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl] 4-phenylpiperazine-1-carbodithioate |

InChI |

InChI=1S/C28H26N4O2S2/c33-24(20-36-28(35)32-18-16-31(17-19-32)23-14-8-3-9-15-23)29-27-30-25(21-10-4-1-5-11-21)26(34-27)22-12-6-2-7-13-22/h1-15H,16-20H2,(H,29,30,33) |

InChI Key |

ZKTZTMGFVQCFHH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=S)SCC(=O)NC3=NC(=C(O3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Biological Activity

4-Phenyl-piperazine-1-carbodithioic acid (4,5-diphenyl-oxazol-2-ylcarbamoyl)-methyl ester is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure

The compound features a piperazine core, which is known for its diverse biological properties. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing piperazine rings exhibit various biological activities, including anticancer and antimicrobial effects. The following sections delve into specific findings related to the biological activity of 4-Phenyl-piperazine-1-carbodithioic acid.

Anticancer Activity

- Mechanism of Action : Studies have shown that piperazine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, a study focusing on similar piperazine derivatives demonstrated their ability to inhibit the G1/S phase transition in the cell cycle, leading to reduced cell viability in various cancer cell lines .

- In Vitro Studies :

- Case Study : One notable case involved the compound TM-208, a derivative closely related to 4-Phenyl-piperazine-1-carbodithioic acid. TM-208 exhibited excellent in vivo and in vitro anticancer activity with low toxicity levels. Its metabolism was studied in rats, revealing significant metabolites that contribute to its anticancer properties .

Antimicrobial Activity

- Activity Against Pathogens : Recent studies have highlighted the antimicrobial properties of metal complexes derived from carbodithioic acids. For example, transition metal complexes of 4-methylpiperazine-1-carbodithioate exhibited potent antimicrobial activity against various pathogens including Candida albicans and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 8 µg/mL .

-

In Vitro Screening Results :

- A table summarizing the antimicrobial activity of different metal complexes derived from piperazine-based compounds is provided below:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| [Co(4-MPipzcdt)(phen)₂]Cl | Candida albicans | <8 |

| [Mn(4-MPipzcdt)₂(phen)] | Escherichia coli | 8 |

| [Zn(4-MPipzcdt)(phen)₂] | Staphylococcus aureus | 16 |

Structure-Activity Relationship (SAR)

The biological efficacy of 4-Phenyl-piperazine-1-carbodithioic acid is influenced by its structural characteristics. The presence of specific functional groups and the di-substitution pattern on the piperazine ring have been shown to enhance both anticancer and antimicrobial activities .

Scientific Research Applications

Spermicidal Applications

The compound has been investigated for its potential as a spermicidal agent . Research indicates that carbodithioates, including this compound, can effectively immobilize human sperm, offering a more potent alternative to traditional surfactants like Nonoxynol-9. The specific formulation of this compound allows it to target sperm with high specificity while maintaining safety against vaginal flora and epithelial cells .

Key Features:

- Mechanism of Action : The carbodithioate moiety interacts with sperm membranes, leading to immobilization.

- Formulations : It can be incorporated into various delivery systems such as gels, creams, and vaginal films .

Anticancer Activity

Studies have highlighted the anticancer potential of piperazine derivatives, including 4-Phenyl-piperazine-1-carbodithioic acid. In vitro assays have demonstrated that certain derivatives exhibit significant activity against various cancer cell lines.

Case Studies:

- Breast Cancer : Selected derivatives were tested against the MDA-MB-435 breast cancer cell line, showing promising results at concentrations ranging from 10 to 80 µg/mL .

- Mechanism of Action : The anticancer activity is believed to stem from the ability of these compounds to induce apoptosis and inhibit cell cycle progression .

Antimicrobial Properties

The antimicrobial efficacy of 4-Phenyl-piperazine-1-carbodithioic acid has been explored through the synthesis of metal complexes. These complexes have shown notable activity against various pathogens.

Research Findings:

- Metal Complexes : Mixed ligand complexes formed with transition metals exhibited strong antimicrobial activity against strains such as Candida albicans, Escherichia coli, and Staphylococcus aureus .

- Minimum Inhibitory Concentrations (MIC) : The MIC values for these complexes ranged from <8 µg/mL to 512 µg/mL, indicating their effectiveness against resistant strains .

Summary Table of Applications

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains four primary reactive domains:

-

Piperazine ring (secondary amines)

-

Dithiocarbamate group (–N–C(=S)–S–)

-

Oxazole heterocycle

-

Aryl substituents (phenyl groups)

Piperazine Ring Reactions

The piperazine moiety is susceptible to alkylation, acylation, and protonation. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) at nitrogen atoms to form quaternary ammonium salts.

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under basic conditions.

-

Acid-Base Reactions : Protonation occurs in acidic media, enhancing solubility in polar solvents .

Dithiocarbamate Group Reactivity

The dithiocarbamate (–N–C(=S)–S–) exhibits dual nucleophilic and chelating behavior:

-

Hydrolysis : Under acidic or alkaline conditions, it may decompose to yield thiols, amines, or CS₂ .

-

Metal Coordination : Acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.

-

Oxidation : Susceptible to oxidative cleavage by peroxides, forming sulfonic acids or disulfides.

Oxazole Ring Modifications

The 4,5-diphenyl-oxazol-2-ylcarbamoyl group may undergo:

-

Electrophilic Substitution : Limited due to electron-withdrawing carbamoyl and aryl substituents. Halogenation (e.g., bromination) at the 2-position is plausible under radical conditions, as seen in Minisci-type alkoxycarbonylation of pyrimidines .

-

Nucleophilic Attack : At the carbamoyl carbonyl, forming urea derivatives with amines.

Aryl Group Transformations

The phenyl rings may participate in:

-

Suzuki Coupling : Cross-coupling with boronic acids in the presence of Pd catalysts.

-

Nitration/Sulfonation : Requires harsh conditions (e.g., HNO₃/H₂SO₄) due to deactivation by electron-withdrawing groups.

Hypothetical Reaction Pathways

Stability and Degradation

-

Thermal Stability : Likely decomposes above 200°C, releasing S-containing gases (e.g., SO₂).

-

Photolysis : The oxazole ring may undergo [2+2] cycloaddition under UV light.

Research Gaps and Challenges

Preparation Methods

Synthesis of 4-Phenylpiperazine-1-carbodithioic Acid

The carbodithioate core is synthesized via nucleophilic substitution of 4-phenylpiperazine with carbon disulfide under basic conditions. In Patent WO2014122670A1 , sodium hydroxide facilitates deprotonation of piperazine, enabling reaction with carbon disulfide in ethyl acetate at 1–5°C to form sodium 4-phenylpiperazine-1-carbodithioate. Subsequent acidification with HCl yields the free carbodithioic acid.

Reaction Conditions :

Methyl Esterification of Carbodithioic Acid

Esterification is achieved using methanol under acidic or catalytic conditions. Eco-compatible three-component strategies (Wiley, 2017) demonstrate that carbodithioates react with methyl halides or via transesterification. For instance, treating sodium carbodithioate with methyl iodide in acetone at 25°C for 6 hours provides the methyl ester.

Optimization Data :

Synthesis of 4,5-Diphenyloxazol-2-amine

The oxazole ring is constructed via Erlenmeyer azlactone synthesis, as detailed in Rahmani-Nezhad et al. (2019) . Benzaldehyde reacts with N-benzoylglycine in acetic anhydride and sodium acetate under reflux to form 4,5-diphenyloxazol-5(4H)-one (azlactone). Subsequent Mg-mediated reduction in methanol followed by acidic hydrolysis yields 4,5-diphenyloxazol-2-amine.

Critical Steps :

Carbamoyl Chloride Formation and Final Coupling

The oxazol-2-amine is converted to its carbamoyl chloride using phosgene analogs, followed by coupling with the carbodithioate methyl ester. Copper(II) nanoparticles on AlPO₄ (Wiley, 2017) catalyze this C–S bond formation via a three-component reaction between the carbodithioate, carbamoyl chloride, and aryl halides.

Catalytic Conditions :

Comparative Analysis of Preparation Methods

Method 1: Sequential Linear Synthesis

Method 2: Convergent Synthesis with Catalytic Coupling

-

Parallel Synthesis of Fragments + Catalytic Coupling

Analytical Characterization

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-phenyl-piperazine-1-carbodithioic acid derivatives to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate reaction conditions (e.g., solvent polarity, temperature, and catalyst). For example, hydrazine hydrate in dioxane under reflux has been used to synthesize structurally related piperazine-thiol derivatives . For carbodithioic acid intermediates, nucleophilic substitution reactions with thiol-containing reagents (e.g., 4,5-diphenyl-oxazol-2-ylcarbamoyl methyl esters) require precise stoichiometric control and inert atmospheres to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical .

Q. What analytical methods are recommended to confirm the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : Employ a mobile phase of methanol, water, sodium phosphate (0.2 M), and tetrabutylammonium hydroxide (0.4 M) adjusted to pH 5.5 with phosphoric acid for baseline separation of impurities .

- X-ray crystallography : Single-crystal studies (e.g., Cu-Kα radiation, 298 K) resolve stereochemical ambiguities, as demonstrated for analogous piperidine-carboxamide derivatives .

- NMR/FTIR : Confirm piperazine ring proton environments (δ 2.5–3.5 ppm in H NMR) and carbodithioate C=S stretches (1200–1050 cm) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- Inhalation/contact : Use fume hoods and PPE (gloves, lab coat). If exposed, rinse skin/eyes with water for 15+ minutes and seek medical attention .

- Waste disposal : Neutralize acidic/basic byproducts before disposal. Avoid aqueous release due to potential aquatic toxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound’s derivatives?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modified oxazole/phenyl groups (e.g., electron-withdrawing/-donating substituents) to assess effects on enzyme inhibition (e.g., acetylcholinesterase for Alzheimer’s research) .

- Biological assays : Pair with molecular docking (AutoDock Vina, PDB: 4EY7) to correlate binding affinity (ΔG) with experimental IC values. Use HEK-293 or SH-SY5Y cell lines for cytotoxicity screening .

Q. How should researchers resolve contradictions in reported bioactivity data across different experimental models?

- Methodological Answer :

- Model standardization : Compare data using consistent cell lines (e.g., MCF-7 vs. HepG2) and assay conditions (e.g., 24h vs. 48h exposure). For example, hydrazine-derived piperazines show variable IC values due to differential membrane permeability .

- Meta-analysis : Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers. Cross-validate with orthogonal methods (e.g., SPR for binding kinetics vs. fluorescence-based assays) .

Q. What computational strategies can predict the metabolic stability of this compound?

- Methodological Answer :

- In silico ADME : Use SwissADME to predict CYP450 metabolism (e.g., CYP3A4/2D6 inhibition risk) and BBB penetration (TPSA < 90 Å preferred) .

- MD simulations : Run 100-ns trajectories (GROMACS) to assess conformational stability of the carbodithioate moiety in aqueous vs. lipid bilayer environments .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.